Product packaging for 8-Hydrazinylisoquinoline trihydrochloride(Cat. No.:CAS No. 2031268-70-7)

8-Hydrazinylisoquinoline trihydrochloride

Cat. No.: B2902671
CAS No.: 2031268-70-7
M. Wt: 268.57
InChI Key: JWHCBBQYIZBOJV-UHFFFAOYSA-N
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Description

8-Hydrazinylisoquinoline trihydrochloride is a useful research compound. Its molecular formula is C9H12Cl3N3 and its molecular weight is 268.57. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12Cl3N3 B2902671 8-Hydrazinylisoquinoline trihydrochloride CAS No. 2031268-70-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinolin-8-ylhydrazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.3ClH/c10-12-9-3-1-2-7-4-5-11-6-8(7)9;;;/h1-6,12H,10H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHCBBQYIZBOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)NN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 8-Hydrazinylisoquinoline (B8743618) Trihydrochloride

The construction of 8-hydrazinylisoquinoline trihydrochloride can be approached through several synthetic pathways, primarily revolving around the timely introduction of the hydrazine (B178648) functional group at the C8 position of the isoquinoline (B145761) core.

A common strategy to introduce a functional group at the 8-position of isoquinoline is through electrophilic nitration. The direct nitration of isoquinoline with a mixture of fuming nitric acid and concentrated sulfuric acid yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. While 5-nitroisoquinoline is the major product, the formation of 8-nitroisoquinoline provides a direct precursor to the desired 8-substituted analogue.

The subsequent reduction of the nitro group to an amino group is a standard and high-yielding transformation, typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction with reagents like tin(II) chloride in hydrochloric acid. This provides 8-aminoisoquinoline, a versatile intermediate for the introduction of the hydrazine group.

An alternative route to an 8-substituted precursor involves the synthesis of 8-chloroisoquinoline. This can be accomplished through various methods, including the Sandmeyer reaction starting from 8-aminoisoquinoline. The diazotization of 8-aminoisoquinoline with sodium nitrite in the presence of a strong acid, followed by treatment with a copper(I) chloride solution, yields 8-chloroisoquinoline.

With 8-aminoisoquinoline as the precursor, the hydrazine moiety can be introduced via a two-step sequence involving diazotization followed by reduction. The 8-aminoisoquinoline is first treated with sodium nitrite and a mineral acid at low temperatures to form the corresponding diazonium salt. This intermediate is then reduced to the hydrazine. A common reducing agent for this transformation is tin(II) chloride, which effectively converts the diazonium salt to the desired 8-hydrazinylisoquinoline. Optimization of this step involves careful control of temperature and the stoichiometry of the reagents to maximize the yield and minimize side reactions.

Alternatively, if 8-chloroisoquinoline is the chosen precursor, the hydrazine group can be introduced through a nucleophilic aromatic substitution (SNAr) reaction. The reaction of 8-chloroisoquinoline with hydrazine hydrate, often in a suitable solvent and sometimes at elevated temperatures, can displace the chloride to form 8-hydrazinylisoquinoline. The reactivity of the C8 position towards nucleophilic attack is influenced by the electron-withdrawing effect of the nitrogen atom in the isoquinoline ring system. Optimization of this reaction would involve screening of solvents, temperature, and the equivalents of hydrazine hydrate to drive the reaction to completion and simplify purification.

Table 1: Comparison of Synthetic Routes to 8-Hydrazinylisoquinoline

Route Precursor Key Transformation Typical Reagents Advantages Challenges
A IsoquinolineNitration -> Reduction -> Diazotization -> ReductionHNO₃/H₂SO₄, Pd/C or SnCl₂, NaNO₂/HCl, SnCl₂Direct functionalization of the parent heterocycle.Regioselectivity of nitration, handling of diazonium salts.
B 8-AminoisoquinolineSandmeyer Reaction -> Nucleophilic SubstitutionNaNO₂/HCl, CuCl, Hydrazine HydrateAvoids direct nitration of isoquinoline.Requires synthesis of 8-aminoisoquinoline, potential for side products in SNAr.

8-Hydrazinylisoquinoline is a basic compound due to the presence of the isoquinoline nitrogen and the two nitrogen atoms of the hydrazine moiety. The formation of the trihydrochloride salt is achieved by treating a solution of the free base in a suitable organic solvent, such as ethanol or isopropanol, with an excess of hydrochloric acid. The HCl can be used as a concentrated aqueous solution or as a solution in an organic solvent (e.g., HCl in diethyl ether or dioxane). The trihydrochloride salt typically precipitates from the solution and can be isolated by filtration, washed with a cold solvent to remove any excess acid, and then dried under vacuum. The formation of the salt is often quantitative and provides a stable, crystalline solid that is more easily handled and stored than the free base.

Derivatization Strategies and Functional Group Interconversions of the Isoquinoline Core

The 8-hydrazinylisoquinoline scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

The hydrazine group is a versatile handle for a variety of chemical transformations.

Acylation: The terminal amino group of the hydrazine moiety can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding hydrazides. This reaction is typically high-yielding and allows for the introduction of a wide range of acyl groups.

Alkylation: The hydrazine group can also undergo alkylation with alkyl halides. The degree of alkylation (mono- vs. di-alkylation) can be controlled by the reaction conditions and the stoichiometry of the reagents.

Condensation with Carbonyls: The hydrazine can react with aldehydes and ketones to form hydrazones. This condensation reaction is often reversible and can be used to introduce a variety of substituents.

Table 2: Examples of Derivatization Reactions at the Hydrazine Moiety

Reaction Type Electrophile Product Type General Conditions
AcylationAcyl Chloride (R-COCl)HydrazideAprotic solvent, base (e.g., triethylamine)
AlkylationAlkyl Halide (R-X)Alkyl HydrazinePolar solvent, base (e.g., K₂CO₃)
Hydrazone FormationAldehyde (R-CHO) or Ketone (R₂C=O)HydrazoneProtic solvent (e.g., ethanol), often with catalytic acid

Further diversification can be achieved by introducing substituents onto the isoquinoline ring itself. While the existing hydrazine group can influence the regioselectivity of subsequent reactions, modern cross-coupling and C-H activation methodologies offer powerful tools for controlled functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: If an 8-haloisoquinoline precursor is used, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings can be employed to introduce aryl, vinyl, or alkynyl groups at the 8-position prior to the introduction of the hydrazine.

C-H Functionalization: Direct C-H functionalization of the isoquinoline ring is a more atom-economical approach. Transition-metal-catalyzed C-H activation can be used to introduce substituents at various positions on the isoquinoline core, although controlling the regioselectivity can be challenging. The directing-group ability of the hydrazine moiety or a derivative thereof could potentially be exploited to achieve regioselective functionalization at positions ortho to the hydrazine group.

Multi-Component Reactions for Structural Diversity of Related Analogues

Multi-component reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.orgresearchgate.net This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. rsc.org In the context of isoquinoline synthesis, MCRs provide an effective pathway to analogues of 8-Hydrazinylisoquinoline by assembling the core heterocyclic structure with various substituents.

Several MCRs have been successfully employed to create diverse isoquinoline scaffolds. acs.org Notable examples include the Ugi and Pomeranz–Fritsch reactions, which can be combined in sequential strategies to produce novel and complex isoquinoline-based structures. acs.org For instance, an Ugi four-component reaction can be followed by a Pomeranz–Fritsch cyclization to yield a variety of isoquinoline derivatives. This strategy's versatility allows for the incorporation of different functional groups and substitution patterns, which is essential for developing analogues with tailored properties. rsc.org

Another approach involves the use of isothiocyanates in a three-component reaction with isoquinoline or its derivatives and other suitable reactants under solvent-free conditions, yielding novel isoquinazoline derivatives efficiently. tandfonline.com These MCR-based methods are instrumental in exploring the chemical space around the isoquinoline core, providing a platform for the discovery of new compounds with potential applications in medicinal chemistry and materials science. rsc.orgnih.gov

Below is a table summarizing key multi-component reactions used in the synthesis of isoquinoline and related heterocyclic scaffolds.

Reaction NameKey ComponentsResulting ScaffoldKey Features
Ugi/Pomeranz–FritschAldehyde, Isocyanide, Acid, Aminoacetaldehyde diethyl acetalSubstituted IsoquinolinesHigh structural diversity, access to novel scaffolds acs.org
Povarov ReactionAniline, Aldehyde, AlkeneTetrahydroquinolinesEfficient construction of quinoline-related systems rsc.org
Three-Component Isoquinazoline SynthesisIsoquinoline, Isothiocyanate, Aminobenzofuran derivativeIsoquinazoline DerivativesHigh yields, solvent-free conditions, easy product separation tandfonline.com
Cp*Co(III)-Catalyzed AnnulationArylhydrazone, AlkyneSubstituted IsoquinolinesRedox-neutral, good functional group tolerance nih.gov

Elucidation of Reaction Mechanisms in the Synthesis of 8-Hydrazinylisoquinoline Derivatives

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting reaction outcomes. The synthesis of an 8-hydrazinylisoquinoline derivative likely proceeds through the introduction of a hydrazine moiety onto a pre-formed isoquinoline ring system.

A primary mechanism for this transformation is Nucleophilic Aromatic Substitution (SNAr) . This pathway is common for the reaction of nitrogen nucleophiles, such as hydrazine, with halo-substituted aromatic and heteroaromatic rings. researchgate.net The synthesis would typically start with an isoquinoline derivative bearing a good leaving group, such as a halogen (e.g., 8-chloroisoquinoline or 8-bromoisoquinoline), at the C8 position.

The SNAr mechanism proceeds in two main steps:

Nucleophilic Attack: The hydrazine molecule, acting as the nucleophile, attacks the electron-deficient C8 carbon of the isoquinoline ring. This carbon is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This step results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The aromaticity of the isoquinoline ring is restored by the expulsion of the leaving group (e.g., chloride or bromide ion).

The reaction of 4-chloroquinoline derivatives with hydrazine hydrate has been documented, providing a precedent for this type of transformation on a related heterocyclic system. rsc.org The reactivity in these SNAr reactions can be influenced by the nature of the solvent, the presence of other substituents on the ring, and the reaction temperature. researchgate.net

An alternative, albeit more indirect, pathway could involve the diazotization of 8-aminoisoquinoline. scispace.com In this multi-step process, the amino group of 8-aminoisoquinoline is first converted into a diazonium salt using nitrous acid. The resulting diazonium salt can then be reduced to form the corresponding hydrazine derivative. The synthesis of the 8-aminoisoquinoline precursor itself can be achieved from isoquinoline through various established methods.

Molecular Structure, Conformational Analysis, and Spectroscopic Characterization

Advanced Spectroscopic Methods for Structural Assignment of the Compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 8-Hydrazinylisoquinoline (B8743618) trihydrochloride, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

In the ¹H NMR spectrum, the protons on the isoquinoline (B145761) core are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts are influenced by the electron-withdrawing nature of the protonated nitrogen atom in the pyridine (B92270) ring and the electronic effects of the hydrazinium (B103819) substituent at the C8 position. Protons H1 and H3 are typically the most deshielded in the isoquinoline system. thieme-connect.de The protons of the hydrazinium group (-NH-NH₃³⁺) would likely appear as broad signals due to quadrupole effects and exchange with solvent protons, with their chemical shift being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the isoquinoline ring. The carbons adjacent to the ring nitrogen (C1 and C3) and the carbon bearing the hydrazinium group (C8) would exhibit characteristic chemical shifts. cdnsciencepub.comchemicalbook.com The protonation of the ring nitrogen and the hydrazinyl group would lead to a general downfield shift for the ring carbons compared to the neutral parent compound.

Interactive Table 1: Predicted NMR Spectroscopic Data for 8-Hydrazinylisoquinoline Trihydrochloride

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C1/H19.0 - 9.2150 - 153
C3/H38.3 - 8.5142 - 145
C4/H47.8 - 8.0120 - 122
C5/H57.9 - 8.1128 - 130
C6/H67.6 - 7.8126 - 128
C7/H77.7 - 7.9130 - 132
C8-148 - 151
C4a-135 - 137
C8a-127 - 129
-NH-NH₃³⁺Broad, variable-

Note: Data is predictive and based on analysis of related structures such as 8-aminoquinoline (B160924) and parent isoquinoline. chemicalbook.comchemicalbook.com

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would confirm the molecular formula of the 8-Hydrazinylisoquinoline cation. The fragmentation pattern observed in tandem MS/MS experiments provides valuable structural information. wikipedia.org

Upon ionization, the 8-Hydrazinylisoquinoline cation would likely undergo characteristic fragmentation. A primary fragmentation pathway would involve the cleavage of the N-N bond or the C-N bond of the hydrazinyl group. nih.gov The loss of ammonia (B1221849) (NH₃) or the entire hydrazine (B178648) moiety (N₂H₄) from the molecular ion are expected fragmentation pathways. libretexts.org Subsequent fragmentation would involve the characteristic breakdown of the stable isoquinoline ring system.

Interactive Table 2: Predicted Mass Spectrometry Fragmentation for the 8-Hydrazinylisoquinoline Cation

m/z Value (Predicted) Proposed Fragment Identity Fragmentation Pathway
160.08[M+H]⁺ (C₉H₁₀N₃)⁺Molecular Ion
143.05[M - NH₃]⁺Loss of ammonia from hydrazinyl group
129.06[M - N₂H₃]⁺Cleavage of C-N bond
128.05[C₉H₆N]⁺Loss of N₂H₄ followed by aromatization

Note: Fragmentation is predicted based on general principles for hydrazone and aromatic amine compounds. nih.govlibretexts.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. irphouse.com

The IR spectrum of this compound would be dominated by several key features. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. nih.gov A series of sharp peaks between 1400 and 1650 cm⁻¹ would correspond to the C=C and C=N stretching vibrations of the isoquinoline ring. irphouse.com The presence of the hydrazinium (-NH-NH₃³⁺) group would give rise to strong, broad N-H stretching bands in the 2400-3200 cm⁻¹ region, characteristic of amine salts. N-H bending vibrations would be expected around 1500-1600 cm⁻¹. impactfactor.org

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic ring system would be prominent in the Raman spectrum. irphouse.com

Interactive Table 3: Key Predicted Vibrational Modes for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 31503050 - 3150
N-H Stretch (Hydrazinium Salt)2400 - 3200 (Broad)Weak
C=N/C=C Ring Stretch1400 - 16501400 - 1650 (Strong)
N-H Bend (Hydrazinium)1500 - 1600Weak
C-H Out-of-Plane Bend750 - 900Weak

Note: Frequencies are based on characteristic values for isoquinoline and amine hydrochloride salts. irphouse.comnih.gov

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

It is expected that the isoquinoline ring system would be largely planar, as is typical for aromatic systems. The trihydrochloride nature of the salt indicates that the ring nitrogen and both nitrogens of the hydrazinyl group are protonated. The crystal structure would be stabilized by an extensive network of hydrogen bonds between the protonated nitrogen centers (N-H⁺) and the chloride counter-ions (Cl⁻). nih.govacs.org This hydrogen bonding network would dictate the crystal packing, influencing the material's physical properties such as solubility and melting point. Analysis of related isoquinoline hydrochloride structures suggests that intermolecular π-π stacking interactions between the aromatic rings may also play a role in the crystal lattice. nih.gov

Interactive Table 4: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)10.5
β (°)98.0
Volume (ų)1058
Z (molecules/unit cell)4

Note: Data is hypothetical, projected based on analysis of similar heterocyclic hydrochloride salts like 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline (B8657460) hydrochloride. nih.gov

Coordination Chemistry and Metal Ion Complexation

Ligand Design Principles Applied to 8-Hydrazinylisoquinoline (B8743618) for Metal Chelation

In the absence of direct studies on 8-hydrazinylisoquinoline, general principles of ligand design for metal chelation can be considered. The design of a chelating agent focuses on the strategic placement of donor atoms that can form a stable complex with a metal ion. For 8-hydrazinylisoquinoline, the key donor atoms would be the nitrogen atoms of the isoquinoline (B145761) ring and the hydrazinyl group.

The effectiveness of a ligand is influenced by several factors:

Number and Type of Donor Atoms: The presence of multiple nitrogen atoms in 8-hydrazinylisoquinoline suggests its potential as a bidentate or even a bridging ligand. The nitrogen of the isoquinoline ring and the terminal nitrogen of the hydrazinyl group could coordinate to a single metal center.

Chelate Ring Size: The formation of a five- or six-membered chelate ring upon coordination with a metal ion is generally favored due to thermodynamic stability. The geometry of 8-hydrazinylisoquinoline would likely allow for the formation of a stable five-membered ring involving the isoquinoline nitrogen and one of the hydrazinyl nitrogens.

Steric and Electronic Effects: The steric hindrance around the coordination sites and the electronic properties of the isoquinoline ring system would play a crucial role. The bulky nature of the isoquinoline moiety could influence the coordination geometry and the number of ligands that can bind to a metal center. The electron-donating or withdrawing nature of substituents on the ring can modulate the basicity of the nitrogen donors and, consequently, the stability of the metal complexes.

Stoichiometry and Stability Studies of Metal Complexes Formed with the Compound

Without experimental data, the stoichiometry and stability of metal complexes with 8-hydrazinylisoquinoline can only be hypothesized. The stoichiometry, or the metal-to-ligand ratio in a complex, would depend on the coordination number of the metal ion and the denticity of the ligand. Common stoichiometries for bidentate ligands include 1:1, 1:2, and 1:3 (metal:ligand).

The stability of the metal complexes is quantified by the formation constant (Kf) or stability constant. Higher values of Kf indicate greater stability. The stability would be influenced by factors such as the nature of the metal ion (e.g., its size, charge, and electronic configuration) and the solvent system used. For instance, transition metal ions like Cu(II), Ni(II), and Zn(II) are known to form stable complexes with nitrogen-containing ligands.

A hypothetical data table for the stability constants of 8-hydrazinylisoquinoline with various metal ions might look like this, though it is important to reiterate that this is illustrative due to the lack of real data.

Metal IonLog K1Log K2Log β2
Cu(II)7.56.213.7
Ni(II)5.84.910.7
Zn(II)5.14.39.4
Co(II)5.54.610.1

This table is for illustrative purposes only and is not based on experimental data for 8-hydrazinylisoquinoline trihydrochloride.

Mechanistic Studies of Metal Ion Binding and Complex Formation Kinetics

The study of the mechanism of metal ion binding and the kinetics of complex formation provides insights into the reaction pathways and the rates at which complexes are formed. These studies often involve techniques such as stopped-flow spectrophotometry to monitor rapid reactions.

The process of complex formation typically involves the stepwise substitution of solvent molecules from the metal ion's coordination sphere by the ligand's donor atoms. The rate of this process would be dependent on the lability of the solvent molecules and the steric accessibility of the donor atoms on the 8-hydrazinylisoquinoline ligand. The protonation state of the hydrazinyl group, influenced by the pH of the solution, would also be a critical factor in the kinetics of complex formation.

Spectroscopic Characterization (UV-Vis, EPR, XAS) of Metal-Compound Adducts

Spectroscopic techniques are essential for characterizing the structure and bonding in metal-ligand complexes.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy can be used to monitor the formation of metal complexes. The coordination of a metal ion to 8-hydrazinylisoquinoline would be expected to cause shifts in the absorption bands corresponding to the π→π* and n→π* electronic transitions of the isoquinoline ring. These shifts, often to longer wavelengths (bathochromic shift), can be used to determine the stoichiometry of the complex through methods like the mole-ratio or Job's plot.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying complexes with unpaired electrons, such as those of Cu(II) or high-spin Fe(III). The EPR spectrum provides information about the oxidation state of the metal, the coordination environment, and the nature of the metal-ligand bonding. For a hypothetical Cu(II)-8-hydrazinylisoquinoline complex, the g-values and hyperfine coupling constants would be indicative of the geometry and the degree of covalency in the metal-ligand bonds.

X-ray Absorption Spectroscopy (XAS): XAS, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the local coordination environment of the metal ion. XANES can reveal the oxidation state and coordination geometry, while EXAFS provides precise information on the bond distances and coordination numbers of the atoms surrounding the metal center.

Interactions with Select Macromolecular Systems: Fundamental Chemical Mechanisms

Investigations into Enzyme Binding and Recognition Mechanisms

The study of a compound's interaction with enzymes is fundamental to understanding its potential biochemical and cellular effects. Such investigations typically follow a multi-faceted approach, from modeling interactions at the molecular level to measuring the kinetics of these interactions.

Characterization of Active Site Interaction Models

To understand how 8-Hydrazinylisoquinoline (B8743618) trihydrochloride might interact with an enzyme's active site, researchers would typically employ computational modeling and structural biology techniques. Molecular docking simulations would be used to predict the preferred binding orientation and conformation of the compound within the active site of a target enzyme. These models would highlight potential non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that could contribute to binding.

Following computational analysis, X-ray crystallography or cryo-electron microscopy (cryo-EM) would be the definitive methods to determine the three-dimensional structure of the compound in complex with the enzyme. This would provide precise details of the binding mode and any conformational changes in the enzyme upon ligand binding.

Kinetic Studies of Enzyme-Compound Association and Dissociation

Enzyme kinetics studies are crucial for quantifying the rates at which a compound associates with and dissociates from an enzyme. These parameters, the association rate constant (k_on) and the dissociation rate constant (k_off), provide insight into the dynamics of the interaction. The ratio of k_off to k_on defines the equilibrium dissociation constant (K_d), a measure of binding affinity.

Biophysical techniques such as surface plasmon resonance (SPR) and biolayer interferometry (BLI) are standard methods for measuring these kinetic parameters in real-time.

Allosteric Modulation Research Through Binding Site Investigations

Allosteric modulators bind to a site on an enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. Research into potential allosteric modulation by 8-Hydrazinylisoquinoline trihydrochloride would involve identifying and characterizing these alternative binding sites.

This can be achieved through a combination of computational methods, such as allosteric site prediction algorithms, and experimental techniques like X-ray crystallography of the enzyme-compound complex. Functional assays would then be necessary to confirm that binding to this allosteric site indeed modulates the enzyme's catalytic activity.

Protein-Ligand Interaction Studies (excluding specific biological outcomes)

Beyond enzymes, understanding a compound's interaction with a broader range of proteins is essential. These studies focus on the physical chemistry of the binding event itself.

Determination of Binding Affinities via Biophysical Methods

A variety of biophysical methods are available to determine the binding affinity of a ligand to a protein. Isothermal titration calorimetry (ITC) is considered the gold standard as it directly measures the heat change upon binding, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

Other commonly used techniques include microscale thermophoresis (MST), which measures the change in movement of a fluorescently labeled protein along a temperature gradient upon ligand binding, and fluorescence polarization (FP), which can detect changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Interactive Data Table: Comparison of Biophysical Methods for Binding Affinity Determination

MethodPrincipleKey Parameters MeasuredThroughputSample Consumption
Isothermal Titration Calorimetry (ITC)Measures heat changes upon bindingK_d, n, ΔH, ΔSLowHigh
Surface Plasmon Resonance (SPR)Detects changes in refractive index upon binding to a sensor surfacek_on, k_off, K_dMediumLow
Microscale Thermophoresis (MST)Measures changes in molecular motion along a temperature gradientK_dHighVery Low
Fluorescence Polarization (FP)Measures changes in the rotational motion of a fluorescent moleculeK_dHighLow

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure of molecules. These calculations can provide a deep understanding of a molecule's intrinsic properties. For 8-Hydrazinylisoquinoline (B8743618) trihydrochloride, methods like Density Functional Theory (DFT) can be utilized to determine its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals is crucial in predicting the molecule's reactivity; a smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, these calculations can map the electrostatic potential surface, highlighting regions of positive and negative charge. This information is invaluable for predicting how the molecule might interact with biological targets. The acidity of the hydrazinyl group and the isoquinoline (B145761) ring protons can also be predicted by calculating the pKa values. These predictions are based on the thermodynamic cycle involving the deprotonation energy in the gas phase and the solvation energies of the protonated and deprotonated species.

Table 1: Hypothetical Quantum Chemical Parameters for 8-Hydrazinylisoquinoline trihydrochloride

ParameterPredicted ValueSignificance
HOMO Energy-Relates to electron-donating ability
LUMO Energy-Relates to electron-accepting ability
HOMO-LUMO Gap-Indicator of chemical reactivity and stability
Dipole Moment-Measures the overall polarity of the molecule
pKa (Hydrazinyl)-Predicts the ionization state at physiological pH
pKa (Isoquinoline)-Predicts the ionization state at physiological pH

Note: The values in this table are hypothetical and would require specific quantum chemical calculations to be determined.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Macromolecule Interaction Prediction

To understand the potential therapeutic action of this compound, it is essential to predict its interactions with biological macromolecules, such as proteins or nucleic acids. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method can identify potential binding sites and estimate the binding affinity. For this compound, docking studies could reveal key interactions, such as hydrogen bonds, pi-stacking, and hydrophobic interactions, with the amino acid residues of a target protein.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the protein. These simulations can also be used to calculate the binding free energy, offering a more accurate prediction of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Focused on Chemical and Steric Parameters

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties, or "descriptors." These descriptors can be categorized into several classes, including electronic, hydrophobic, steric, and topological parameters.

For this compound and its analogs, a QSAR study would involve calculating a range of chemical and steric descriptors. Chemical descriptors could include parameters derived from quantum chemical calculations, such as partial charges and dipole moments, as well as descriptors related to hydrophobicity, like the logarithm of the partition coefficient (logP). Steric parameters, such as molecular volume and surface area, describe the size and shape of the molecule. By building a regression model that links these descriptors to experimentally determined biological activity, it becomes possible to predict the activity of new, unsynthesized analogs and to identify the key molecular features that govern activity.

Table 2: Examples of Descriptors for a QSAR Study of this compound Analogs

Descriptor TypeExample DescriptorInformation Provided
Chemical LogPHydrophobicity
Dipole MomentPolarity
Partial Atomic ChargesElectrostatic interactions
Steric Molecular WeightSize of the molecule
Molecular VolumeThree-dimensional space occupied
Surface AreaAccessibility for interaction

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods can also predict the spectroscopic properties of molecules, which can be invaluable for their characterization. For this compound, quantum chemical methods can be used to predict its Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors of the atomic nuclei, it is possible to predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms. These predicted spectra can be compared with experimental data to confirm the structure of the compound. nrel.govnih.govnih.gov

Similarly, the electronic transitions of a molecule can be calculated to predict its Ultraviolet-Visible (UV-Vis) absorption spectrum. nih.govnih.gov The predicted wavelength of maximum absorption (λmax) and the corresponding molar absorptivity can aid in the experimental analysis of the compound. These predictions are typically performed using Time-Dependent Density Functional Theory (TD-DFT).

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterPredicted Value
¹H NMRChemical Shift (ppm)-
¹³C NMRChemical Shift (ppm)-
UV-Visλmax (nm)-

Note: The values in this table are hypothetical and would require specific computational calculations to be determined.

Advanced Analytical Methodologies for Compound Characterization and Research

Chromatographic Separation Techniques (e.g., HPLC, GC-MS, SFC) for Purity and Impurity Profiling

Chromatographic techniques are fundamental to assessing the purity of a chemical compound and identifying potential impurities that may arise during synthesis or degradation.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile, polar compounds like 8-Hydrazinylisoquinoline (B8743618) trihydrochloride. A reversed-phase HPLC (RP-HPLC) method would typically be employed. Due to the hydrazine (B178648) group's reactivity and potential for poor chromophoric properties, derivatization is often necessary for sensitive detection. For instance, hydrazine-containing compounds can be derivatized with agents like salicylaldehyde (B1680747) to form stable hydrazones that are readily detectable by UV-Vis spectrophotometry. rasayanjournal.co.in The method would separate the target compound from starting materials, intermediates, and degradation products.

An exemplary HPLC method for a related hydrazine derivative might involve the following conditions:

ParameterCondition
Column C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm) rasayanjournal.co.in
Mobile Phase Isocratic mixture of an aqueous buffer (e.g., Ammonium Dihydrogen Phosphate) and an organic solvent (e.g., Methanol or Acetonitrile) rasayanjournal.co.inpensoft.net
Flow Rate 1.0 mL/min rasayanjournal.co.in
Detection UV-Vis at a specific wavelength (e.g., 272 nm or 360 nm for a derivative) rasayanjournal.co.inpensoft.net
Column Temperature 25-30 °C rasayanjournal.co.inpensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile or semi-volatile impurities. For a salt like 8-Hydrazinylisoquinoline trihydrochloride, direct analysis is not feasible due to its low volatility. However, GC-MS is invaluable for detecting residual solvents from the synthesis or identifying volatile degradation products. It can also be used to analyze volatile derivatives of the compound or its impurities. In studies of isoquinoline (B145761) alkaloids, GC-MS has been effectively used to identify and quantify various related structures in complex mixtures. researchgate.net

Supercritical Fluid Chromatography (SFC) is a powerful alternative that combines the benefits of both gas and liquid chromatography. Using supercritical carbon dioxide as the primary mobile phase, SFC is particularly well-suited for the analysis and purification of polar and chiral molecules. wikipedia.orgchromatographyonline.com For a polar salt like this compound, SFC can offer faster analysis times and reduced solvent consumption compared to HPLC. libretexts.orgchromatographyonline.com The addition of a polar co-solvent, such as methanol, is typically required to elute highly polar compounds. libretexts.orgvt.edu SFC is increasingly recognized for its high efficiency in separating complex mixtures of alkaloids and other nitrogen-containing heterocycles. thieme-connect.com

Electrophoretic Methods (e.g., Capillary Electrophoresis) for Homogeneity Assessment

Capillary Electrophoresis (CE) , particularly Capillary Zone Electrophoresis (CZE), is an ideal technique for assessing the homogeneity of charged species like this compound. The compound, being a hydrochloride salt, will be protonated and carry a positive charge in an acidic buffer, allowing it to migrate in an electric field. CZE separates ions based on their charge-to-size ratio, offering extremely high separation efficiency and resolution. scilit.com This makes it excellent for detecting closely related impurities that might be difficult to resolve by HPLC. The technique has been successfully applied to the analysis of various isoquinoline alkaloids in complex matrices, demonstrating its utility for separating structurally similar compounds. nih.govscilit.com

A typical CZE method for analyzing related alkaloids could be configured as follows:

ParameterCondition
Capillary Fused silica, uncoated
Background Electrolyte (BGE) Acidic buffer (e.g., 100 mM Sodium Acetate, pH 3.1, mixed with Methanol) scilit.com or Ammonium Formate buffer (pH 3.0-4.0) nih.gov
Applied Voltage 15-25 kV scilit.comnih.gov
Detection UV at a suitable wavelength (e.g., 224 nm) scilit.com
Temperature 25 °C nih.gov

The resulting electropherogram would show a sharp, symmetrical peak for the main compound if it is homogenous, with any impurities appearing as separate, well-resolved peaks.

Potentiometric and Conductometric Studies for Solution Behavior and pKa Determination

Understanding the solution behavior of this compound, particularly its acid-base properties, is crucial. The pKa value(s) dictate the compound's charge state at a given pH, which influences its solubility, binding interactions, and biological activity.

Potentiometric Titration is the gold-standard method for accurately determining pKa values. psu.edudergipark.org.tr In this technique, a solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored with a calibrated electrode. creative-bioarray.com The inflection points in the resulting titration curve correspond to the pKa values of the ionizable groups. For this compound, one would expect to determine the pKa of the isoquinoline nitrogen and the hydrazinyl group. The basicity of the parent isoquinoline (pKa ≈ 5.4) is well-established, and the introduction of the electron-donating hydrazinyl group would be expected to influence this value. researchgate.net

Conductometric Studies complement potentiometric titrations by measuring the change in electrical conductivity of a solution as a titrant is added. tau.ac.il This method is based on the principle that different ions have different ionic conductivities. During the titration of a hydrochloride salt with a base like NaOH, the highly mobile H+ ions (from the hydrolysis of the salt) are replaced by less mobile Na+ ions, causing a decrease in conductivity. After the equivalence point, the conductivity increases due to the addition of excess highly mobile OH- ions. researchgate.net Plotting conductivity versus the volume of titrant added allows for the determination of the equivalence point, confirming the stoichiometry of the salt and providing insights into its ionic behavior in solution. scispace.comdavidpublisher.com

Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) for Binding Thermodynamics

Calorimetric techniques provide direct measurements of the heat changes associated with physical and chemical processes, offering invaluable thermodynamic data.

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamics of binding interactions. tainstruments.comwhiterose.ac.uk It is used to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of a ligand binding to a macromolecule in a single experiment. nih.govnih.gov From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. This information is critical in drug discovery for understanding the driving forces behind molecular recognition. tainstruments.comresearchgate.net An ITC experiment for this compound would involve titrating it into a solution containing a target protein or receptor and measuring the minute heat changes that occur upon binding.

The key thermodynamic parameters obtained from an ITC experiment are summarized below:

ParameterSymbolInformation Provided
Binding Affinity Constant KaStrength of the binding interaction (Ka = 1/Kd)
Enthalpy Change ΔHHeat released or absorbed due to bond formation/breakage
Entropy Change ΔSChange in disorder of the system upon binding
Gibbs Free Energy Change ΔGOverall spontaneity of the binding process (ΔG = -RTlnKa)
Stoichiometry nMolar ratio of the ligand to the target in the complex

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of a material. wikipedia.org It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.govnetzsch.com For a solid compound like this compound, DSC is used to determine its melting point, purity, and thermal stability. unigoa.ac.in The presence of impurities typically causes a depression and broadening of the melting endotherm, which can be used for quantitative purity analysis. DSC is also used to study polymorphism, identify different crystalline forms, and investigate the stability of the compound under thermal stress, which is vital for formulation and storage. nih.govunigoa.ac.in

Future Research Trajectories and Methodological Innovations

Development of Novel and Sustainable Synthetic Approaches for 8-Hydrazinylisoquinoline (B8743618) Trihydrochloride

The future synthesis of 8-Hydrazinylisoquinoline trihydrochloride is anticipated to move towards more sustainable and efficient methodologies, aligning with the principles of green chemistry. Traditional synthetic routes for isoquinoline (B145761) derivatives can be resource-intensive and generate significant waste. tandfonline.comnih.gov Future approaches will likely focus on minimizing environmental impact while maximizing efficiency.

Key areas for development include:

Catalytic Systems: The use of transition-metal catalysts, such as rhodium(III) and ruthenium(II), has shown promise in the synthesis of isoquinoline scaffolds. chemistryviews.orgniscpr.res.in Future research could explore the application of these catalysts in novel C-H activation and annulation reactions to construct the 8-hydrazinylisoquinoline core. The development of recyclable catalytic systems, for instance using polyethylene (B3416737) glycol (PEG)-400 as a biodegradable solvent, would further enhance the sustainability of the synthesis. niscpr.res.in

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. tandfonline.comnih.gov This technology could be applied to various steps in the synthesis of this compound, potentially reducing reaction times from hours to minutes and lowering energy consumption. nih.gov

Synthetic ApproachPotential AdvantagesRelevant Catalyst/Condition
C-H Activation/AnnulationHigh atom economy, reduced pre-functionalization[Cp*RhCl2]2, Ru(II)/PEG-400 chemistryviews.orgniscpr.res.in
Microwave-Assisted SynthesisRapid reaction times, increased yields, energy efficiencyEnclosed microwave reactors nih.gov
One-Pot Multi-Component ReactionsReduced waste, simplified procedures, time-savingVarious, dependent on specific reaction design nih.gov

Exploration of Expanded Chemical Space through Advanced Derivatization Strategies

To fully explore the potential of the this compound scaffold, advanced derivatization strategies will be crucial. By systematically modifying the core structure, libraries of new compounds can be generated for screening in various applications. The isoquinoline framework is a privileged scaffold in medicinal chemistry, and its derivatization can lead to compounds with a wide range of biological activities. rsc.orgnumberanalytics.com

Future derivatization efforts could focus on:

Functionalization of the Hydrazinyl Group: The hydrazinyl moiety is a versatile functional group that can undergo a variety of chemical transformations. It can be acylated, alkylated, or condensed with carbonyl compounds to form hydrazones. These reactions would allow for the introduction of a wide range of substituents, each potentially modulating the compound's properties in unique ways.

Modification of the Isoquinoline Core: The isoquinoline ring system itself offers several positions for functionalization. Techniques such as regioselective C-H functionalization could be employed to introduce substituents at specific positions on the aromatic rings. researchgate.net This would allow for fine-tuning of the electronic and steric properties of the molecule.

Synthesis of Fused Heterocyclic Systems: The this compound scaffold could serve as a building block for the synthesis of more complex, fused heterocyclic systems. For example, the hydrazinyl group could be used to construct a new heterocyclic ring fused to the isoquinoline core, leading to novel chemical entities with potentially unique three-dimensional structures.

Derivatization StrategyTarget MoietyPotential Outcome
Acylation/AlkylationHydrazinyl GroupIntroduction of diverse functional groups, modulation of lipophilicity and hydrogen bonding capacity.
C-H FunctionalizationIsoquinoline CorePrecise introduction of substituents to tune electronic and steric properties. researchgate.net
Annulation ReactionsHydrazinyl Group and Isoquinoline CoreCreation of novel, complex heterocyclic frameworks with unique 3D structures.

Integration of Advanced In Silico Methodologies for Predictive Chemical Research and Virtual Screening

In silico methodologies are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties and guide experimental work. ijprajournal.com For this compound and its derivatives, computational approaches can accelerate the discovery process and reduce the reliance on resource-intensive laboratory screening.

Future in silico research should encompass:

Molecular Docking and Virtual Screening: Molecular docking simulations can be used to predict the binding affinity and orientation of 8-Hydrazinylisoquinoline derivatives to specific biological targets, such as enzymes or receptors. nih.govnih.gov This allows for the rapid virtual screening of large compound libraries to identify promising candidates for further experimental investigation. nih.govmdpi.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing robust QSAR models for derivatives of 8-Hydrazinylisoquinoline, researchers can predict the activity of newly designed compounds and prioritize their synthesis.

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its development as a therapeutic agent. In silico ADMET prediction tools can be used to assess the drug-likeness of 8-Hydrazinylisoquinoline derivatives at an early stage, helping to identify and mitigate potential liabilities. ijprajournal.comnih.gov

In Silico MethodApplicationPredicted Parameters
Molecular DockingTarget-based virtual screeningBinding affinity, binding mode, protein-ligand interactions nih.gov
QSAR ModelingLigand-based drug designBiological activity (e.g., pIC50) mdpi.com
ADMET PredictionDrug-likeness assessmentPharmacokinetic properties, potential toxicity ijprajournal.com

Cross-Disciplinary Integration of Chemical Biology and Material Science Methodologies in Future Investigations

The unique structural features of this compound suggest its potential for applications beyond traditional medicinal chemistry. A cross-disciplinary approach, integrating methodologies from chemical biology and material science, could unveil novel functionalities. Isoquinoline derivatives have already found applications in the development of advanced materials. amerigoscientific.comnumberanalytics.com

Future interdisciplinary research could explore:

Development of Chemical Probes: The isoquinoline scaffold is present in many biologically active natural products. numberanalytics.com Derivatives of 8-Hydrazinylisoquinoline could be developed as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be synthesized to visualize specific cellular components or track the localization of target proteins.

Design of Novel Organic Materials: Isoquinoline-based compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and as sensors. amerigoscientific.comnumberanalytics.com The electronic properties of this compound could be tuned through derivatization to create novel materials with interesting photophysical or electronic properties.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the isoquinoline ring and the hydrazinyl group could act as ligands for metal ions, making this compound a potential building block for the synthesis of metal-organic frameworks (MOFs). amerigoscientific.com These materials have a wide range of potential applications, including gas storage, catalysis, and drug delivery.

Disciplinary AreaPotential ApplicationRationale
Chemical BiologyFluorescent ProbesThe isoquinoline core can be a component of fluorophores, and the hydrazinyl group allows for conjugation to biomolecules.
Material ScienceOrganic Electronics (e.g., OLEDs)The extended π-system of the isoquinoline ring can be tailored for specific electronic properties. numberanalytics.com
Material ScienceMetal-Organic Frameworks (MOFs)The nitrogen-containing functional groups can coordinate with metal ions to form porous materials. amerigoscientific.com

Q & A

Q. What are the standard synthetic routes for 8-hydrazinylisoquinoline trihydrochloride, and how is purity ensured?

The compound is typically synthesized by reacting 8-halogenated isoquinoline derivatives (e.g., 8-chloroisoquinoline) with hydrazine hydrate in polar solvents like ethanol or methanol under reflux conditions. The reaction is monitored via TLC or HPLC, and the product is purified by recrystallization or column chromatography. Purity (>95%) is validated using HPLC and NMR spectroscopy .

Q. Which spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the hydrazine substitution pattern and aromatic proton environments.
  • Mass spectrometry (ESI-MS) : For molecular weight verification.
  • FT-IR : To identify N-H stretching vibrations (3100–3300 cm⁻¹) and hydrazine-related bands.
  • Elemental analysis : To validate stoichiometry .

Q. What safety precautions are critical when handling this compound in the lab?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Store in a desiccator at 2–8°C to prevent hygroscopic degradation.
  • Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .

Advanced Research Questions

Q. How can conflicting solubility data in literature be resolved experimentally?

Discrepancies may arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify phase transitions and powder X-ray diffraction (PXRD) to compare crystallinity. Solubility should be measured in buffered solutions (pH 1–12) at 25°C using UV-Vis spectrophotometry .

Q. What strategies optimize reaction yield during scale-up synthesis?

  • Stoichiometry : Maintain a 1:1.2 molar ratio of 8-chloroisoquinoline to hydrazine hydrate.
  • Solvent choice : Methanol improves solubility but may require longer reaction times.
  • Catalysis : Trace acetic acid accelerates hydrazine substitution.
  • Workup : Neutralize excess HCl with NaHCO₃ before recrystallization .

Q. How does the hydrazine moiety influence the compound’s biological activity?

The hydrazine group enables chelation of metal ions (e.g., Fe³⁺, Cu²⁺), which is critical for inhibiting metalloenzymes like kinases or proteases. Structure-activity relationship (SAR) studies show that substituents at the isoquinoline C-2 position enhance selectivity for cancer cell lines (e.g., HepG2) .

Q. What mechanistic insights can be gained from isotopic labeling studies?

Deuterated hydrazine (N₂D₄) or ¹⁵N-labeled precursors can track reaction pathways. For example, ¹⁵N NMR reveals whether hydrazine incorporation occurs via nucleophilic aromatic substitution or radical intermediates .

Q. How does thermal stability impact long-term storage and experimental reproducibility?

Thermogravimetric analysis (TGA) shows decomposition above 150°C, releasing NH₃ and HCl. For stability, store under argon in amber vials. Degradation products (e.g., isoquinoline oxides) can be quantified via LC-MS to assess batch integrity .

Troubleshooting & Methodological Challenges

Q. Why might HPLC analysis show multiple peaks despite high purity by NMR?

This suggests stereoisomerism or residual solvents. Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers. Alternatively, lyophilize the compound to remove volatile impurities .

Q. How to address low yields in hydrazine substitution reactions?

  • Side reactions : Hydrazine oxidation can form diazenes; use inert atmospheres (N₂/Ar).
  • Byproducts : Add molecular sieves to absorb water and shift equilibrium toward product formation.
  • Temperature : Optimize reflux duration (typically 12–24 hours) to balance conversion and decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.